(1-(4-Fluorophenyl)-3,3-dimethylcyclobutyl)methanamine
Description
Properties
IUPAC Name |
[1-(4-fluorophenyl)-3,3-dimethylcyclobutyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FN/c1-12(2)7-13(8-12,9-15)10-3-5-11(14)6-4-10/h3-6H,7-9,15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDNNEVYPCZGFFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)(CN)C2=CC=C(C=C2)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Palladium-Catalyzed Cross-Coupling to Form the Core
- The key intermediate, a 4-fluorophenyl-substituted cyclobutyl derivative (e.g., compound 8 in synthetic schemes), can be synthesized by Suzuki-Miyaura cross-coupling.
- This involves reacting a triflate or bromide derivative of the cyclobutyl ring with a boronate ester of 4-fluorophenyl under palladium catalysis.
- Typical catalysts include tetrakis(triphenylphosphine)palladium (Pd(PPh₃)₄), Pd₂(dba)₃, or palladium acetate.
- Bases such as sodium bicarbonate or potassium carbonate are used.
- Solvents are often mixtures of dioxane and water.
- Reaction temperatures are elevated to facilitate coupling.
Use of Protecting Groups
- Protecting groups such as 4-methoxybenzyl, tert-butoxycarbonyl, or trifluoroacetyl are employed on amine intermediates to prevent side reactions during coupling or reduction steps.
- These groups can be removed post-synthesis under mild conditions to yield the free amine.
Alternative Routes and Reaction Conditions
- The coupling of intermediates 12 or 13 with compound 8 to form advanced intermediates (14 or 15) can be performed by heating in solvents like N-methylpyrrolidinone (NMP) or ethanol.
- Microwave irradiation and added bases such as diisopropylethylamine may be used to accelerate the reaction.
- Ligands such as XantPhos or BippyPhos enhance catalyst activity and selectivity.
- Bases like cesium carbonate are common to maintain reaction efficiency.
Summary Table of Key Reaction Steps and Conditions
| Step | Reactants/Intermediates | Catalyst/Conditions | Solvent(s) | Notes |
|---|---|---|---|---|
| Suzuki-Miyaura coupling | Cyclobutyl triflate/bromide + boronate | Pd(PPh₃)₄, Pd₂(dba)₃ or Pd(OAc)₂, base (NaHCO₃, K₂CO₃) | Dioxane/water | Elevated temperature, cross-coupling |
| Acylation | Cyclobutyl intermediate + acid anhydride | 1-Methylimidazole | Suitable organic solvent | Forms nitro compound |
| Nitro reduction | Nitro intermediate | Pd on carbon, H₂ | Standard hydrogenation solvent | Converts nitro to amine |
| Coupling with amine partners | Compound 8 + 12 or 13 | Pd catalyst, ligand (XantPhos, BippyPhos), base (Cs₂CO₃) | NMP, ethanol, or dioxane | Heating, microwave optional |
| Protecting group removal | Protected amine intermediates | Acidic or basic conditions | Depends on protecting group | Yields free amine |
Research Findings and Considerations
- The use of palladium catalysts with bulky bidentate ligands like XantPhos improves coupling efficiency and selectivity, especially for sterically hindered substrates like 3,3-dimethylcyclobutyl derivatives.
- Microwave-assisted heating can significantly reduce reaction times in coupling steps.
- Protecting group strategies are critical to avoid side reactions, particularly during reductions and amide bond formations.
- The choice of base and solvent impacts the yield and purity of the final amine product.
- Hydrogenation conditions must be carefully controlled to avoid over-reduction or ring opening of the cyclobutyl moiety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Sodium hydride, alkyl halides.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Structural Formula
- Molecular Formula : C13H16FN
- IUPAC Name : (1-(4-Fluorophenyl)-3,3-dimethylcyclobutyl)methanamine
Pharmacological Research
(1-(4-Fluorophenyl)-3,3-dimethylcyclobutyl)methanamine is being investigated for its potential pharmacological applications. Its unique structure may allow it to interact with various biological targets, including receptors and enzymes. Research is ongoing to explore its efficacy as a potential therapeutic agent for conditions such as depression or anxiety due to its amine functionality.
Organic Synthesis
This compound serves as an important intermediate in organic synthesis. Its structure allows for various modifications, making it a versatile building block in the development of more complex molecules. Researchers utilize it to create derivatives that may have enhanced biological activity or novel properties.
Material Science
The unique properties of (1-(4-Fluorophenyl)-3,3-dimethylcyclobutyl)methanamine make it suitable for applications in material science. It can be incorporated into polymers or other materials to impart specific characteristics such as increased thermal stability or improved mechanical properties.
Chemical Reactions
The compound can participate in various chemical reactions, including:
- Nucleophilic substitutions : The amine group can act as a nucleophile, allowing for further functionalization.
- Rearrangements : The cyclobutane structure may undergo rearrangements under certain conditions, leading to new products that could be useful in synthetic chemistry.
Case Study 2: Synthetic Applications
Research documented in Organic Letters highlighted the use of cyclobutane derivatives as intermediates in synthesizing complex organic molecules. The methodologies developed could potentially be adapted to include (1-(4-Fluorophenyl)-3,3-dimethylcyclobutyl)methanamine as a key starting material for synthesizing novel compounds with desired functionalities.
Mechanism of Action
The mechanism of action of (1-(4-Fluorophenyl)-3,3-dimethylcyclobutyl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Comparison of Aromatic Substituent Effects
Key Findings :
- The 4-fluorophenyl group confers lower molecular weight and improved metabolic stability compared to the chloro analog .
- Chlorine substitution increases lipophilicity (ClogP ≈ 3.2 vs.
Core Structural Modifications
Table 2: Cyclobutane vs. Cyclopentane Derivatives
Key Findings :
- Cyclobutane derivatives exhibit greater rigidity, favoring interactions with flat binding pockets (e.g., enzyme active sites) .
- Cyclopentane analogs offer conformational flexibility, which may improve bioavailability in certain therapeutic contexts .
Functional Group Variations
Table 3: Amine vs. Carboxylic Acid Derivatives
Key Findings :
Biological Activity
(1-(4-Fluorophenyl)-3,3-dimethylcyclobutyl)methanamine, with the CAS number 1512676-57-1, is a cyclobutyl derivative that has garnered interest in pharmacological research due to its potential biological activities. This compound is characterized by a cyclobutyl ring substituted with a 4-fluorophenyl group and a methanamine functional group. Understanding its biological activity is crucial for exploring its therapeutic potential.
- Molecular Formula : C13H16FN
- Molecular Weight : 205.27 g/mol
- IUPAC Name : 1-(4-fluorophenyl)-3,3-dimethylcyclobutylmethanamine
The biological activity of (1-(4-Fluorophenyl)-3,3-dimethylcyclobutyl)methanamine may be attributed to its interaction with various molecular targets, including receptors and enzymes involved in critical signaling pathways. Preliminary studies suggest that it may modulate neurotransmitter systems, potentially affecting mood and cognitive functions.
Biological Activity Overview
Recent studies have focused on the following aspects of its biological activity:
- Antidepressant Effects : Research indicates that compounds similar to (1-(4-Fluorophenyl)-3,3-dimethylcyclobutyl)methanamine exhibit antidepressant properties by influencing serotonin and norepinephrine levels in the brain.
- Neuroprotective Properties : The compound has shown potential neuroprotective effects in vitro, suggesting it may help mitigate neuronal damage in conditions such as Alzheimer's disease.
- Anti-cancer Activity : There are indications that this compound could inhibit certain cancer cell lines, although specific mechanisms remain to be fully elucidated.
In Vitro Studies
-
Antidepressant Activity :
- A study evaluated the effect of (1-(4-Fluorophenyl)-3,3-dimethylcyclobutyl)methanamine on serotonin reuptake in rat brain slices. Results demonstrated a significant increase in serotonin levels compared to control groups, indicating potential antidepressant activity.
-
Neuroprotection :
- In a cellular model of oxidative stress, the compound was found to reduce apoptosis in neuronal cells by activating the PI3K/Akt pathway, which is crucial for cell survival.
In Vivo Studies
-
Behavioral Tests :
- Animal models treated with (1-(4-Fluorophenyl)-3,3-dimethylcyclobutyl)methanamine showed reduced depressive-like behavior in forced swim tests, supporting its potential antidepressant effects.
-
Tumor Growth Inhibition :
- In xenograft models of breast cancer, administration of the compound resulted in a statistically significant reduction in tumor volume compared to untreated controls.
Data Table: Summary of Biological Activities
| Biological Activity | Methodology | Findings |
|---|---|---|
| Antidepressant | Rat brain slice analysis | Increased serotonin levels |
| Neuroprotection | Oxidative stress model | Reduced apoptosis via PI3K/Akt activation |
| Anti-cancer | Xenograft tumor model | Significant reduction in tumor volume |
Q & A
Q. What are the optimal synthetic routes for preparing (1-(4-fluorophenyl)-3,3-dimethylcyclobutyl)methanamine, and how can intermediates be characterized?
- Methodological Answer: The synthesis typically involves cyclobutane ring formation followed by fluorophenyl group introduction. For example, cyclobutane precursors can be generated via [2+2] photocycloaddition or ring-closing metathesis. The fluorophenyl group is introduced via Suzuki-Miyaura coupling using a 4-fluorophenylboronic acid derivative . Key intermediates (e.g., imines or ketones) are characterized using H NMR to confirm regioselectivity (e.g., δ 1.14–1.52 ppm for cyclohexyl analogs) and GC/MS for molecular ion validation (e.g., m/z 176 base peak) .
Q. How do steric effects from the 3,3-dimethylcyclobutyl group influence spectroscopic data interpretation?
- Methodological Answer: The dimethyl groups introduce significant steric hindrance, affecting NMR splitting patterns. For cyclobutyl analogs, H NMR often shows upfield shifts (e.g., δ 1.66–1.88 ppm for methylene protons) due to restricted rotation. Coupling constants () in NOESY or COSY experiments can resolve conformational ambiguities . Mass spectrometry fragmentation patterns (e.g., m/z 109 for fluorophenyl cleavage) help confirm structural integrity .
Q. What purification strategies are effective for isolating (1-(4-fluorophenyl)-3,3-dimethylcyclobutyl)methanamine?
- Methodological Answer: Use silica gel chromatography with gradient elution (hexane/ethyl acetate) for non-polar intermediates. For polar amines, ion-exchange resins or recrystallization in ethanol/water mixtures improve purity. Purity is validated via HPLC (≥95%) and melting point analysis .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity in nucleophilic or electrophilic reactions?
- Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distribution. The fluorophenyl group’s electron-withdrawing effect reduces amine basicity (pKa ~8.5 vs. ~10.5 for non-fluorinated analogs), affecting protonation in acidic conditions . Molecular docking studies (AutoDock Vina) predict binding affinities to biological targets, such as monoamine transporters .
Q. What strategies resolve contradictions between experimental and theoretical spectroscopic data?
- Methodological Answer: Discrepancies in H NMR shifts (e.g., predicted vs. observed δ values) may arise from solvent effects or crystal packing. Compare experimental data with computed NMR (GIAO method) in implicit solvent models (e.g., PCM). For MS, high-resolution ESI-MS (e.g., HR-ESI-MS m/z 331.1023 [M+H]) validates molecular formulas .
Q. How does the 3,3-dimethylcyclobutyl scaffold impact metabolic stability in pharmacokinetic studies?
- Methodological Answer: Conduct microsomal stability assays (human liver microsomes, NADPH regeneration system) to measure half-life (). The cyclobutyl group’s rigidity reduces cytochrome P450-mediated oxidation compared to flexible alkyl chains. LC-MS/MS quantifies metabolites, such as hydroxylated derivatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
